molecular formula C5H6ClN B6147736 1-chlorocyclobutane-1-carbonitrile CAS No. 36178-66-2

1-chlorocyclobutane-1-carbonitrile

Cat. No.: B6147736
CAS No.: 36178-66-2
M. Wt: 115.6
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Description

1-Chlorocyclobutane-1-carbonitrile is a cyclobutane derivative featuring a chlorine atom and a nitrile group at the 1-position of the strained four-membered ring. These compounds are primarily utilized in research settings, particularly as intermediates in organic synthesis and pharmaceutical development .

Properties

CAS No.

36178-66-2

Molecular Formula

C5H6ClN

Molecular Weight

115.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chlorocyclobutane-1-carbonitrile can be synthesized through several methods, including:

  • Halogenation of Cyclobutanecarbonitrile: This involves the reaction of cyclobutanecarbonitrile with chlorine gas (Cl2) in the presence of a suitable catalyst, such as ferric chloride (FeCl3), under controlled conditions.

  • Nucleophilic Substitution Reactions: Another method involves the substitution of a suitable leaving group in a precursor molecule with a cyano group, followed by chlorination.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions, ensuring high purity and yield. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve optimal results.

Chemical Reactions Analysis

Types of Reactions: 1-Chlorocyclobutane-1-carbonitrile undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the cyano group to a primary amine, resulting in the formation of 1-chlorocyclobutane-1-aminomethane.

  • Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution Reactions: Nucleophiles like sodium azide (NaN3) and various alkyl halides are employed, often under basic or acidic conditions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Primary amines.

  • Substitution Products: Various substituted cyclobutanes depending on the nucleophile used.

Scientific Research Applications

1-Chlorocyclobutane-1-carbonitrile finds applications in several fields:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be employed in biochemical studies to understand the behavior of similar compounds in biological systems.

  • Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive molecules.

  • Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-chlorocyclobutane-1-carbonitrile exerts its effects depends on the specific reaction or application. For example, in substitution reactions, the compound acts as an electrophile, reacting with nucleophiles to form new bonds. The cyano group can also participate in nucleophilic addition reactions, leading to the formation of various derivatives.

Molecular Targets and Pathways:

  • Electrophilic Substitution: The compound targets nucleophiles, leading to the formation of new chemical bonds.

  • Nucleophilic Addition: The cyano group can react with nucleophiles, resulting in the formation of new compounds.

Comparison with Similar Compounds

Key Observations :

  • Chlorophenyl Derivatives: The position and number of chlorine atoms on the phenyl ring influence steric and electronic effects. For example, the 3,4-dichloro derivative (226.10 g/mol) has higher molecular weight and polarity compared to mono-chloro analogues (191.66 g/mol) .
  • In contrast, the cyclopropylamino group in 1-(cyclopropylamino)cyclobutane-1-carbonitrile adds basicity and hydrogen-bonding capacity .

Physical Properties

Available data on solubility, boiling points, and storage conditions highlight variability among analogues:

Compound Name Boiling Point (°C) Density (g/cm³) Solubility/Storage Source
1-(2-Chlorophenyl)cyclobutanecarbonitrile Not reported Not reported Store at 2–8°C; soluble in DMSO
1-(Trifluoromethyl)cyclobutane-1-carbonitrile 144.9 (predicted) 1.24 (predicted) Not reported
1-(Cyclopropylamino)cyclobutane-1-carbonitrile Not reported Not reported Liquid; store at 4°C

Notable Trends:

  • Storage Conditions: Chlorophenyl derivatives often require refrigeration (2–8°C) for stability, whereas amino-substituted compounds may remain liquid at slightly higher temperatures (4°C) .
  • Predicted Properties : The trifluoromethyl derivative’s higher predicted boiling point (144.9°C) and density (1.24 g/cm³) reflect its increased molecular weight and polarity compared to simpler analogues .

Reactivity:

  • Nitrile Group : All compounds feature a nitrile group, which can undergo hydrolysis to carboxylic acids or participate in nucleophilic additions. The electron-withdrawing trifluoromethyl group may accelerate such reactions .

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